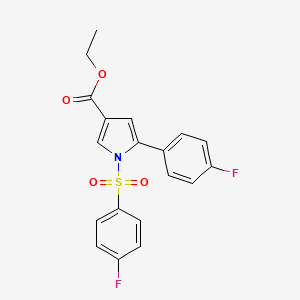

![molecular formula C14H11BrF3NO2 B6335115 4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole CAS No. 946427-86-7](/img/structure/B6335115.png)

4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole

Overview

Description

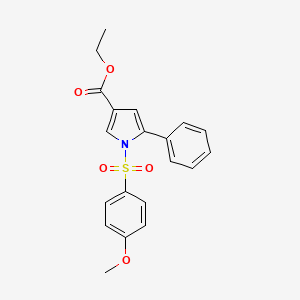

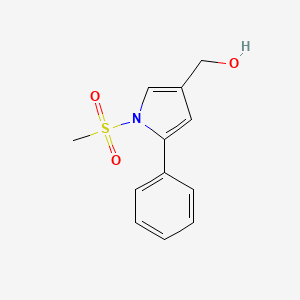

The compound you mentioned contains several functional groups including a bromomethyl group, a cyclopropyl group, a phenyl group, and an isoxazole ring. The presence of these groups could potentially give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for “4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole”, I can’t provide a detailed analysis .Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the bromomethyl group is a good leaving group and can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the functional groups present in the compound .Scientific Research Applications

Chemical Synthesis and Reactions

4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole, as a compound related to the isoxazole class, has been utilized in various chemical synthesis and reaction studies. For instance, research has demonstrated its use in the generation and cycloaddition reactions of isoxazole analogues (Mitkidou & Stephanidou-Stephanatou, 1990). Additionally, studies on the tautomerism of heteroaromatic compounds, including isoxazoles, have contributed to a better understanding of their chemical properties (Boulton & Katritzky, 1961).

Agricultural and Environmental Applications

Isoxaflutole, a derivative of isoxazole, is utilized as a herbicide for controlling broadleaf and grass weeds. It exhibits a unique mechanism where it is reactivated by rainfall, aiding in the control of emerging small weeds (Pallett et al., 1998). The environmental fate and soil behavior of isoxaflutole, particularly its hydrolysis and soil adsorption, are crucial for understanding its impact on agriculture and ecosystems (Taylor-Lovell et al., 2000).

Pharmaceutical Research

While specific studies directly involving this compound in pharmaceutical research are limited, its structural relatives in the isoxazole class have been explored for their potential in drug development. For example, isoxazole derivatives have been investigated for their inhibitory effects on enzymes, which can be significant in the context of disease treatment (Knecht & Löffler, 1998).

Material Science and Liquid Crystals

Isoxazole derivatives have found applications in material science, particularly in the synthesis of liquid crystals. The development of liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole has been a subject of research, showcasing the versatility of isoxazole compounds in material science applications (Vieira et al., 2009).

Mechanism of Action

Target of Action

Isoxazole derivatives are known to interact with various biological targets due to their diverse chemical structure .

Mode of Action

Isoxazole derivatives are known for their ability to form hydrogen bonds due to the presence of nitrogen in the isoxazole ring, which can enhance their interaction with biological targets . The trifluoromethoxy group might also influence the compound’s interaction with its targets due to its electron-withdrawing nature.

Biochemical Pathways

Isoxazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives have been associated with various biological effects, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Safety and Hazards

Properties

IUPAC Name |

4-(bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZDVAAAZZONAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

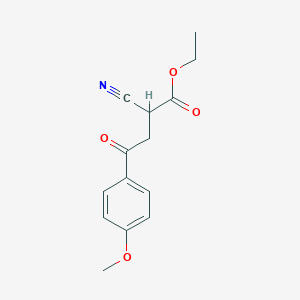

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

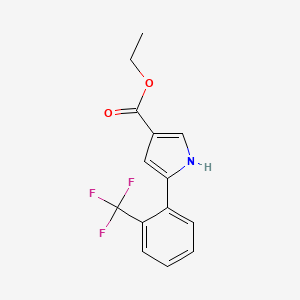

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

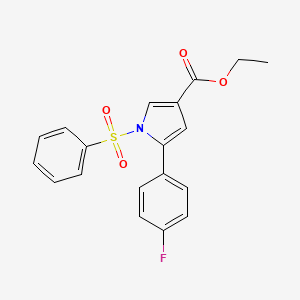

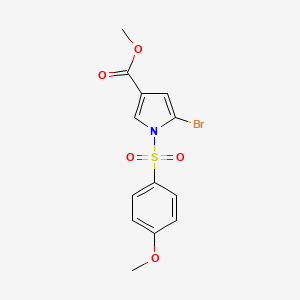

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)